1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone
Description
1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone is a fluorinated aromatic ketone featuring a methylsulfonyl group at the β-position of the ethanone backbone. The 3-fluorophenyl substituent introduces electron-withdrawing effects, while the methylsulfonyl group enhances polarity and metabolic stability.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWRPDWOFICOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379185 | |
| Record name | 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82652-12-8 | |
| Record name | 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Procedure: The 3-fluorobenzaldehyde is first converted to 3-fluorophenyl ethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- 1-(3-Fluorophenyl)-2-morpholino-2-thioxoethanone (Compound 21): This analogue replaces the methylsulfonyl group with a morpholino-thioxo moiety. Synthesized from 2-bromo-1-(3-fluorophenyl)ethanone, it achieved a 23% yield after recrystallization . The lower yield compared to its 2-fluorophenyl counterpart (Compound 20, 39% yield) highlights the sensitivity of substitution patterns: the 3-fluorine position may introduce steric hindrance or electronic effects that reduce reaction efficiency.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-2-phenylethanone (Compound 33k): Here, the methylsulfonyl group is on the phenyl ring rather than the ethanone chain. This structural variation likely alters electronic distribution, reducing the electron-withdrawing effect on the ketone compared to 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone. Such differences could influence reactivity in further substitutions .
Structural and Physical Properties
- NMR Shifts and Isomerization: Substituents near the carbonyl group significantly affect NMR chemical shifts. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits distinct shifts for protons near the carbonyl, influenced by electron-withdrawing groups.
- Solubility and Stability: The methylsulfonyl group improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromo groups). This property is critical for compounds like 1-(4-(methylsulfonyl)phenyl)-2-phenylethanone (), which may share similar pharmacokinetic profiles with the target compound .
Biological Activity
1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorinated phenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological interactions. The compound has the following chemical formula:
- Molecular Formula : C9H10FOS
- Molecular Weight : 201.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methylsulfonyl group enhances solubility and may facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.
Potential Biological Targets
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes. For instance, derivatives with similar structures have been reported to exhibit selective COX-2 inhibition, suggesting that this compound may also possess anti-inflammatory properties .
- Antibacterial Activity : The sulfonyl group is known to enhance antibacterial activities in related compounds. In studies, sulfone derivatives have demonstrated effective inhibition against bacterial strains, indicating that this compound could also exhibit similar properties .
Biological Activity Data
The following table summarizes the biological activities observed in related compounds that may provide insights into the expected activities of this compound.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
-
COX Inhibition Studies :
- A series of methylsulfonyl-substituted compounds were evaluated for their ability to inhibit COX enzymes. The introduction of fluorine into the phenyl ring was correlated with increased COX-2 activity, suggesting that similar modifications in this compound could enhance its efficacy as an anti-inflammatory agent .
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
